(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid
Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, and studying the products of these reactions .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, could also be part of this analysis .Scientific Research Applications
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Meldrum’s Acid Applications : Meldrum’s acid is a molecule with exceptional chemical properties due to its unique structure and the vast array of substituents that can be attached to its core . It’s involved in electrophilic substitution reactions and can undergo distinctive decomposition pathways, which can be used in cycloaddition and acylation reactions .
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Mitsunobu Reaction : The Mitsunobu reaction is the dehydrative coupling of a primary or secondary alcohol to a pronucleophile, which is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine . This reaction is widely used in the synthesis of pharmaceuticals and their precursors .
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Acid-Resistant Enzymes : Acid-resistant enzymes are acquired from extreme environments and enzyme databases, modified with protein engineering and enzyme microenvironment engineering, and synthesized de novo . They have industrial applications in chemicals, food, and pharmaceuticals .
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Microbial Response to Acid Stress : Microorganisms encounter acid stress during multiple bioprocesses. Microbial species have therefore developed a variety of resistance mechanisms. The damage caused by acidic environments is mitigated through the maintenance of pH homeostasis, cell membrane integrity and fluidity, metabolic regulation, and macromolecule repair . The acid tolerance mechanisms can be used to protect probiotics against gastric acids during the process of food intake, and can enhance the biosynthesis of organic acids .
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Applications of Acid-Base Equilibria : Acid-base balance in the body is maintained by two general mechanisms: selective excretion of acids or bases, and by the buffering action of weak acid-base systems in body fluids . Over a 24-hour period, the adult human eliminates the equivalent of about 20-40 moles of H+ by way of the lungs in the form of CO2 .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-22(2,3)29-14-23(4,20(25)26)24-21(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,13-14H2,1-4H3,(H,24,27)(H,25,26)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDFKKLMQLSBQN-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](COC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141130 | |
Record name | O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201141130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid | |
CAS RN |
914399-98-7 | |
Record name | O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914399-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201141130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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